3-Hydroxy-2,2-dimethyloctan-4-one
Description
3-Hydroxy-2,2-dimethyloctan-4-one is a branched aliphatic ketone featuring a hydroxyl group at position 3, two methyl groups at position 2, and a ketone moiety at position 4 within an eight-carbon chain (C₈H₁₆O₂). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric hindrance from the dimethyl substituents.
Properties
CAS No. |
85083-66-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8(11)9(12)10(2,3)4/h9,12H,5-7H2,1-4H3 |
InChI Key |
RDSZQKIJDOEYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyloctan-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2-bromo-1,3-dimethylbenzene in the presence of aluminum chloride (AlCl3) to form intermediate products, which are then heated with concentrated sulfuric acid (H2SO4) at 90°C to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyloctanol.
Substitution: Formation of 3-chloro-2,2-dimethyloctan-4-one.
Scientific Research Applications
3-Hydroxy-2,2-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Influence
β-Hydroxy-β-aryl Propanoic Acids (): Compounds such as 3-hydroxy-2,2-dimethyl-3-(4-diphenyl)-butanoic acid share structural similarities with 3-Hydroxy-2,2-dimethyloctan-4-one, particularly the hydroxyl group and dimethyl substitution. However, the former are carboxylic acids with aryl groups, which enhance their NSAID-like anti-inflammatory activity via COX-2 inhibition.
Phenanthrene-Based Tylophorine Derivatives (): N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol (Compound 9) contains a hydroxyl group critical for cytotoxic activity against lung carcinoma cells (IC₅₀ = 6.1 μM). While the octanone lacks an aromatic system, its hydroxyl group could similarly participate in hydrogen bonding, a key factor in target binding. The dimethyl groups in the octanone may mimic steric effects seen in bulky phenanthrene substituents, influencing molecular interactions .
3-Hydroxy-2,4-dimethoxybenzaldehyde (): This aromatic aldehyde shares a hydroxyl group with the octanone but features methoxy substituents and a benzaldehyde core. Its role as a synthetic intermediate highlights the versatility of hydroxylated compounds in constructing complex molecules. The octanone’s aliphatic chain may offer greater flexibility in derivatization compared to rigid aromatic systems .
Physicochemical Properties
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